molecular formula C7H7NO3 B8747507 O-(3-Carboxyphenyl)hydroxylamine

O-(3-Carboxyphenyl)hydroxylamine

Cat. No.: B8747507
M. Wt: 153.14 g/mol
InChI Key: UTTBTFFWCXZJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(3-Carboxyphenyl)hydroxylamine is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-aminooxybenzoic acid

InChI

InChI=1S/C7H7NO3/c8-11-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

UTTBTFFWCXZJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)ON)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiOH.H2O (91.0 mg, 2.17 mmol) was added to a solution of O-(3-methoxycarbonyl-phenyl)hydroxylamine 14 (90.4 mg, 0.541 mmol) in a 3/1/1 mL mixture of THF/MeOH/H2O and the reaction was stirred at room temperature. After 24 h the reaction was diluted with H2O (50 mL), acidified to pH-3-4 with 0.5 N HCl, and extracted with EtOAc (3×25 mL). The combined organics were washed with H2O (25 mL) and brine (25 mL), dried over Na2SO4, filtered, and concentrated to afford 3 as a white solid (78.7 mg, 95%). 1H-NMR (500 MHz, d6-DMSO) δ 7.01 (s, 2H), 7.24 (ddd, J=1.4, 2.8, 8.3 Hz, 1H), 7.34 (t, J=7.8 Hz, 1H), 7.46 (dt, J=1.4, 7.3 Hz, 1H), 7.68 (dd, J=1.4, 2.8 Hz, 1H); 13C-NMR (125 MHz, d6-DMSO) δ 113.5, 117.8, 121.3, 129.2, 131.8, 161.7, 167.3; ESI-MS 162 m/z [M-H+]−, C7H6NO3 requires 162.
Name
LiOH.H2O
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
90.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1 mL
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

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